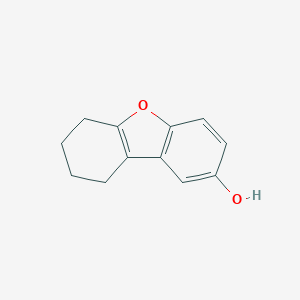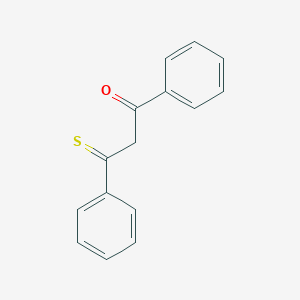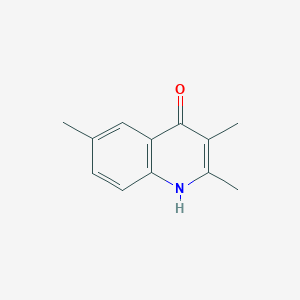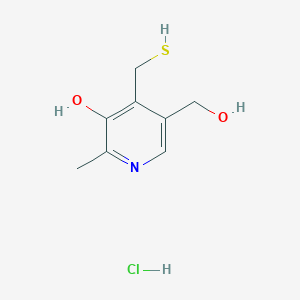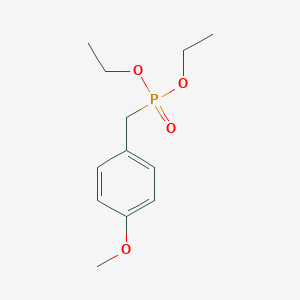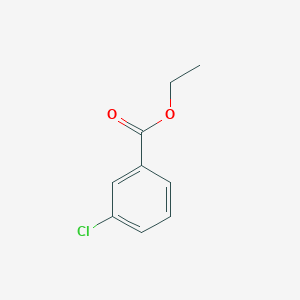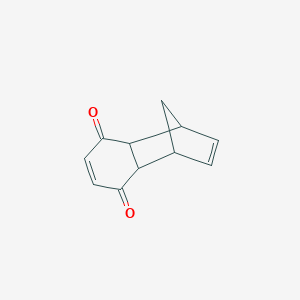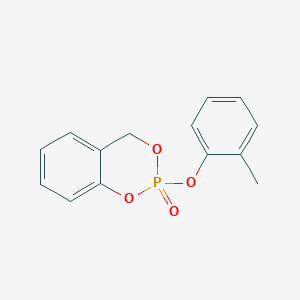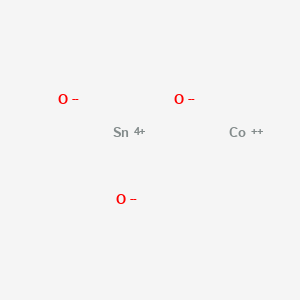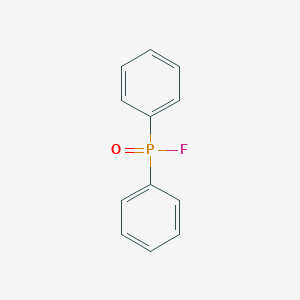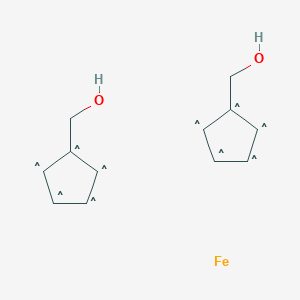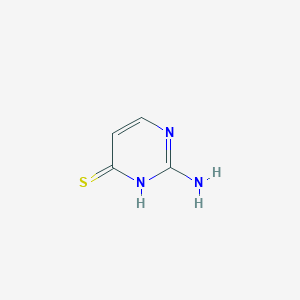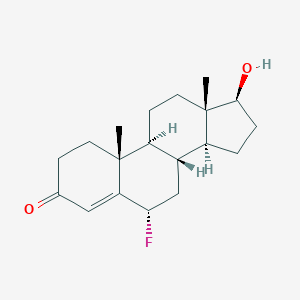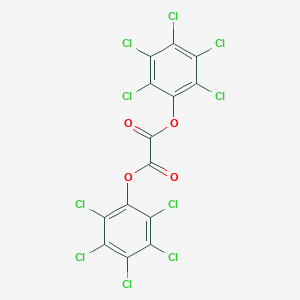
Bis(pentachlorophenyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentachlorophenyl) oxalate (BCPO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene. BCPO is a highly sensitive and efficient chemiluminescent reagent that can be used in a variety of applications, including analytical chemistry, biochemistry, and environmental science.
Mécanisme D'action
The chemiluminescent properties of Bis(pentachlorophenyl) oxalate are due to its ability to undergo a chemical reaction with hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase. This reaction produces a highly reactive intermediate that undergoes a series of reactions, resulting in the emission of light. The mechanism of action of Bis(pentachlorophenyl) oxalate is complex and has been the subject of extensive research.
Effets Biochimiques Et Physiologiques
Bis(pentachlorophenyl) oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Bis(pentachlorophenyl) oxalate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These effects have important implications for the use of Bis(pentachlorophenyl) oxalate in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(pentachlorophenyl) oxalate has several advantages for use in scientific research. It is highly sensitive and efficient, allowing for the detection of low levels of compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of Bis(pentachlorophenyl) oxalate. It can be toxic to cells and can interfere with certain enzymatic reactions, making it unsuitable for some experimental systems.
Orientations Futures
There are several future directions for research on Bis(pentachlorophenyl) oxalate. One area of interest is the development of new synthetic methods for Bis(pentachlorophenyl) oxalate that are more efficient and environmentally friendly. Another area of research is the development of new applications for Bis(pentachlorophenyl) oxalate, including its use in imaging and diagnostic techniques. Finally, there is a need for further research into the biochemical and physiological effects of Bis(pentachlorophenyl) oxalate to better understand its potential toxicity and to develop strategies to mitigate its effects.
Méthodes De Synthèse
The synthesis of Bis(pentachlorophenyl) oxalate is a multi-step process that involves the reaction of pentachlorophenol with oxalyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Bis(pentachlorophenyl) oxalate. The synthesis of Bis(pentachlorophenyl) oxalate is a complex process that requires careful attention to detail and safety precautions.
Applications De Recherche Scientifique
Bis(pentachlorophenyl) oxalate has been widely used in scientific research due to its unique chemiluminescent properties. It is commonly used as a reagent in analytical chemistry to detect the presence of various compounds, including amino acids, proteins, and nucleic acids. Bis(pentachlorophenyl) oxalate has also been used in biochemistry to study enzyme kinetics and to detect reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
1173-75-7 |
|---|---|
Nom du produit |
Bis(pentachlorophenyl) oxalate |
Formule moléculaire |
C14Cl10O4 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentachlorophenyl) oxalate |
InChI |
InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |
Clé InChI |
OXTSSJOQCJZYLA-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
1173-75-7 |
Synonymes |
Oxalic acid bis(pentachlorophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



